molecular formula C22H28N4O5S2 B2901552 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 1251564-79-0

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2901552
CAS No.: 1251564-79-0
M. Wt: 492.61
InChI Key: OFVYHVBPEAUBDC-UHFFFAOYSA-N
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Description

This compound features a complex structure combining methanesulfonyl, tetrahydroquinoline, morpholine, thiophene, and ethanediamide moieties. The morpholine ring improves aqueous solubility, and the thiophene heterocycle contributes to π-π stacking interactions in biological targets . The ethanediamide linker may facilitate conformational flexibility, enabling optimal binding interactions. While direct pharmacological data for this compound is unavailable, its structural motifs align with compounds targeting enzymes or receptors in oncology and infectious diseases.

Properties

IUPAC Name

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S2/c1-33(29,30)26-8-2-4-16-6-7-17(14-18(16)26)24-22(28)21(27)23-15-19(20-5-3-13-32-20)25-9-11-31-12-10-25/h3,5-7,13-14,19H,2,4,8-12,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVYHVBPEAUBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized properties:

Compound Name Molecular Weight (g/mol) Key Functional Groups Hypothesized Solubility Potential Biological Activity Reference
Target Compound ~525.6 (calculated) Methanesulfonyl, morpholine, thiophene Moderate (polar groups) Kinase inhibition, antimicrobial
T134 (N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine) 406.15 Trifluoromethyl, pyrimidine, triarylmethane Low (aromatic dominance) Not reported
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives 400–500 (estimated) Triazine, imidazolidine, sulfonamide Variable Antimicrobial
Drospirenone-related impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) ~209.3 (calculated) Thiophene, methylamino High (small molecule) Impurity profiling
Key Observations:

Methanesulfonyl vs. Trifluoromethyl (T134): The target compound’s methanesulfonyl group may enhance metabolic stability compared to T134’s trifluoromethyl group, which is smaller and more lipophilic. Sulfonyl groups also improve solubility and hydrogen-bonding capacity . T134’s pyrimidine ring contrasts with the target’s tetrahydroquinoline, suggesting divergent binding modes (e.g., pyrimidine for DNA-targeting vs. tetrahydroquinoline for kinase inhibition).

Morpholine vs. Imidazolidine ( Derivatives) :

  • Morpholine’s oxygen atom enhances solubility and pharmacokinetics, whereas imidazolidine’s nitrogen-rich structure may favor metal coordination or protonation-dependent activity in antimicrobial agents .

Thiophene’s electron-rich nature may improve binding to aromatic residues in enzymes .

Hypothesized Pharmacological Profiles

  • Kinase Inhibition: The tetrahydroquinoline scaffold resembles ATP-binding kinase inhibitors, while the morpholine ring mimics solubility-enhancing motifs in drugs like gefitinib.

Q & A

Q. Critical Parameters :

  • Temperature control (0–60°C) to avoid side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, DCM for non-polar steps).
  • Purification via HPLC or recrystallization to achieve >95% purity .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Basic Characterization Workflow

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm connectivity of the tetrahydroquinoline, morpholine, and thiophene moieties. Key signals include methanesulfonyl (δ 3.0–3.5 ppm for CH₃SO₂) and thiophene protons (δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 531.18) .
  • Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O bands (~1150–1350 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and purity using C18 columns with UV detection at 254 nm .

Q. Advanced Analysis :

  • X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .
  • 2D NMR (COSY, HSQC) : Assign complex proton coupling in the morpholine-thiophene ethyl segment .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced Data Contradiction Analysis
Contradictions may arise from:

Assay Variability :

  • Compare results from in vitro (e.g., enzyme inhibition) vs. cellular assays (e.g., cytotoxicity). Adjust for differences in membrane permeability or metabolic stability .

Purity and Stability :

  • Verify compound integrity under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS. Degradation products (e.g., hydrolyzed amides) may confound results .

Receptor Specificity :

  • Use competitive binding assays with radiolabeled ligands (e.g., ³H-labeled antagonists) to quantify target vs. off-target interactions .

Case Study : If anti-inflammatory activity is observed in RAW264.7 macrophages but not in primary monocytes, investigate differences in receptor expression (e.g., TLR4 vs. COX-2 pathways) using qPCR or Western blot .

What computational methods predict interactions between this compound and biological targets?

Q. Advanced Computational Strategies

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Glide to model binding to targets like kinases or GPCRs. Prioritize docking poses with hydrogen bonds to the morpholine oxygen or thiophene sulfur .

Molecular Dynamics (MD) Simulations :

  • Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess stability of key interactions (e.g., sulfonyl group anchoring in hydrophobic pockets) .

Pharmacophore Modeling :

  • Define essential features (e.g., hydrogen bond acceptors at the ethanediamide region) to screen for analogs with improved affinity .

Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

How can structure-activity relationship (SAR) studies optimize this compound’s derivatives?

Q. Advanced SAR Methodology

Core Modifications :

  • Replace methanesulfonyl with ethanesulfonyl to enhance lipophilicity (logP increase ~0.5 units) .
  • Substitute thiophene with furan to reduce metabolic oxidation .

Substituent Screening :

  • Test morpholine replacements (e.g., piperazine) to alter basicity and solubility .

Q. SAR Table for Key Derivatives :

DerivativeModificationBioactivity Change (vs. Parent)Reference
Morpholine → Piperazine Increased basicity↑ Kinase inhibition (2-fold)
Thiophene → Furan Reduced CYP3A4 metabolism↑ Plasma half-life (t₁/₂ = 8h)
Ethanediamide → Oxalamide Added hydrogen bond acceptor↓ Solubility, ↑ Target affinity

Data-Driven Optimization : Use multivariate regression to correlate structural descriptors (e.g., polar surface area, logD) with activity .

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